molecular formula C16H18ClN3O2 B5567020 4-(2,6-Dimethylmorpholin-4-yl)-[1]benzofuro[3,2-d]pyrimidine;hydrochloride

4-(2,6-Dimethylmorpholin-4-yl)-[1]benzofuro[3,2-d]pyrimidine;hydrochloride

Cat. No.: B5567020
M. Wt: 319.78 g/mol
InChI Key: NXCBBUFXQMOYLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,6-Dimethylmorpholin-4-yl)-1benzofuro[3,2-d]pyrimidine;hydrochloride is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran derivatives are known for their wide range of biological and pharmacological activities, making them a significant focus in drug discovery and development .

Chemical Reactions Analysis

4-(2,6-Dimethylmorpholin-4-yl)-1benzofuro[3,2-d]pyrimidine;hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted benzofuran derivatives .

Scientific Research Applications

4-(2,6-Dimethylmorpholin-4-yl)-1benzofuro[3,2-d]pyrimidine;hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-(2,6-Dimethylmorpholin-4-yl)-1benzofuro[3,2-d]pyrimidine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

4-(2,6-Dimethylmorpholin-4-yl)-1benzofuro[3,2-d]pyrimidine;hydrochloride can be compared with other benzofuran derivatives, such as:

The uniqueness of 4-(2,6-Dimethylmorpholin-4-yl)-1benzofuro[3,2-d]pyrimidine;hydrochloride lies in its specific structural features and the combination of the benzofuran, pyrimidine, and morpholine moieties, which contribute to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

4-(2,6-dimethylmorpholin-4-yl)-[1]benzofuro[3,2-d]pyrimidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2.ClH/c1-10-7-19(8-11(2)20-10)16-15-14(17-9-18-16)12-5-3-4-6-13(12)21-15;/h3-6,9-11H,7-8H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXCBBUFXQMOYLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC=NC3=C2OC4=CC=CC=C43.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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